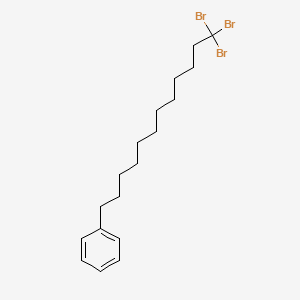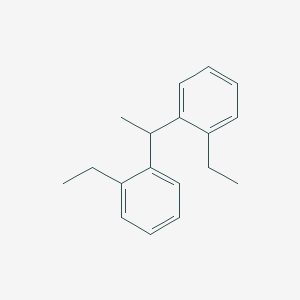![molecular formula C19H19IN2 B14513930 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide CAS No. 63315-02-6](/img/structure/B14513930.png)
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide is a chemical compound with the molecular formula C19H19IN2. It is a derivative of carbazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
准备方法
The synthesis of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of carbazole derivatives followed by cyclization and iodination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: The compound’s ability to intercalate with DNA makes it a useful tool in studying DNA interactions and developing potential anticancer agents.
Medicine: Research has shown that carbazole derivatives, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties .
作用机制
The mechanism of action of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases and telomerases. This leads to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, it can modulate protein phosphorylation pathways, further contributing to its biological effects .
相似化合物的比较
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide can be compared with other carbazole derivatives, such as:
Ellipticine: Known for its anticancer properties, ellipticine also intercalates with DNA and inhibits topoisomerase activity.
Celiptium: Another carbazole derivative with anticancer activity, it inhibits DNA synthesis and induces apoptosis in cancer cells.
属性
CAS 编号 |
63315-02-6 |
|---|---|
分子式 |
C19H19IN2 |
分子量 |
402.3 g/mol |
IUPAC 名称 |
2,5,6,11-tetramethylpyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H19N2.HI/c1-12-16-11-20(3)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)21(19)4;/h5-11H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
YGKGWTFVMCEVCL-UHFFFAOYSA-M |
规范 SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1N(C4=CC=CC=C43)C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
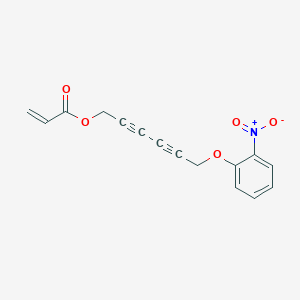
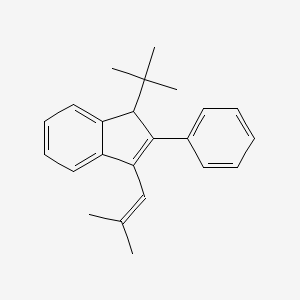
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
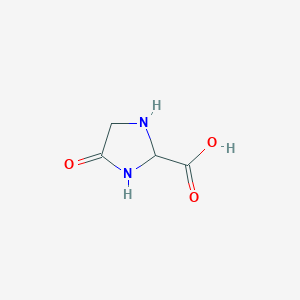
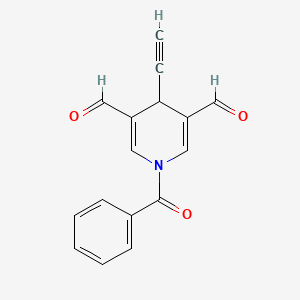


![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
